molecular formula C24H23NO2 B11815685 3-[(4-tert-butylphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid

3-[(4-tert-butylphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid

Cat. No.: B11815685
M. Wt: 357.4 g/mol
InChI Key: HDOAWHDGWAGPFR-UHFFFAOYSA-N
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Description

3-[(4-tert-butylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid is a complex organic compound with the molecular formula C24H23NO2 and a molecular weight of 357.45 g/mol This compound is characterized by its unique structure, which includes a quinoline core fused with a cyclopentane ring and a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-tert-butylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps :

    Formation of the Quinoline Core: The quinoline core is synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.

    Introduction of the Cyclopentane Ring: The cyclopentane ring is introduced via a Diels-Alder reaction between the quinoline derivative and a suitable diene.

    Attachment of the tert-Butylphenyl Group: The tert-butylphenyl group is attached through a Friedel-Crafts alkylation reaction using tert-butylbenzene and an appropriate catalyst.

    Final Functionalization:

Industrial Production Methods

While the compound is primarily synthesized in research laboratories, industrial-scale production would involve optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[(4-tert-butylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and substituted quinoline compounds with various functional groups.

Scientific Research Applications

3-[(4-tert-butylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-[(4-tert-butylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and signaling pathways. This results in the disruption of cellular processes such as DNA replication, transcription, and cell division, ultimately leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    Quinoline-9-carboxylic acid: Lacks the tert-butylphenyl group and cyclopentane ring, resulting in different chemical properties and biological activities.

    4-tert-Butylphenyl derivatives: Compounds with similar phenyl groups but different core structures, leading to variations in reactivity and applications.

    Cyclopenta[b]quinoline derivatives:

Uniqueness

The unique combination of the quinoline core, cyclopentane ring, and tert-butylphenyl group in 3-[(4-tert-butylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H23NO2

Molecular Weight

357.4 g/mol

IUPAC Name

3-[(4-tert-butylphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid

InChI

InChI=1S/C24H23NO2/c1-24(2,3)17-11-8-15(9-12-17)14-16-10-13-19-21(23(26)27)18-6-4-5-7-20(18)25-22(16)19/h4-9,11-12,14H,10,13H2,1-3H3,(H,26,27)

InChI Key

HDOAWHDGWAGPFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2CCC3=C(C4=CC=CC=C4N=C23)C(=O)O

Origin of Product

United States

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